

Spectroscopic Profile of 3-Methyl-4-hydroxycinnamic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-hydroxycinnamic acid

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Introduction

3-Methyl-4-hydroxycinnamic acid, a derivative of the widely studied cinnamic acid, presents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural similarity to other naturally occurring phenolic acids, such as ferulic acid and caffeic acid, suggests potential antioxidant, anti-inflammatory, and other biological activities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-4-hydroxycinnamic acid**, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

3-Methyl-4-hydroxycinnamic acid, with the chemical formula $C_{10}H_{10}O_3$ and a molecular weight of 178.18 g/mol, possesses a phenylpropanoid skeleton.^[1] The molecule consists of a benzene ring substituted with a hydroxyl group at position 4 and a methyl group at position 3.

An acrylic acid side chain is attached to the benzene ring. The double bond in the acrylic acid moiety gives rise to the possibility of E and Z isomerism. The trans or (E)-isomer is generally the more stable and commonly synthesized form. This guide will focus on the spectroscopic data of the (E)-isomer, formally named (E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid.

Figure 1: Chemical structure of (E)-**3-Methyl-4-hydroxycinnamic acid**.

Synthesis of 3-Methyl-4-hydroxycinnamic Acid

A common and efficient method for the synthesis of **3-Methyl-4-hydroxycinnamic acid** and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

Experimental Protocol: Knoevenagel Condensation

- **Reactant Preparation:** Dissolve 4-hydroxy-3-methylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine.
- **Catalyst Addition:** Add a catalytic amount of a base, typically piperidine (0.1 equivalents).
- **Reaction:** Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-**3-Methyl-4-hydroxycinnamic acid**.

This synthetic route is well-established for various substituted cinnamic acids.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of **3-Methyl-4-**

hydroxycinnamic acid. These predictions are based on the analysis of closely related structures and established chemical shift principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-**3-Methyl-4-hydroxycinnamic acid** is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for (E)-**3-Methyl-4-hydroxycinnamic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H- α (vinylic)	~ 6.30	Doublet	~ 16.0
H- β (vinylic)	~ 7.60	Doublet	~ 16.0
H-2 (aromatic)	~ 7.35	Singlet	-
H-5 (aromatic)	~ 6.80	Doublet	~ 8.0
H-6 (aromatic)	~ 7.25	Doublet	~ 8.0
-CH ₃ (methyl)	~ 2.20	Singlet	-
-OH (hydroxyl)	Variable (broad singlet)	-	-
-COOH (carboxyl)	Variable (broad singlet)	-	-

Interpretation:

- Vinylic Protons:** The two vinylic protons, H- α and H- β , are expected to appear as doublets with a large coupling constant of approximately 16.0 Hz, which is characteristic of a trans configuration. H- β is deshielded relative to H- α due to its proximity to the aromatic ring.
- Aromatic Protons:** The aromatic region will display signals for the three protons on the benzene ring. H-2 is anticipated to be a singlet, while H-5 and H-6 will likely appear as

doublets with a typical ortho-coupling constant of around 8.0 Hz.

- Methyl Protons: The methyl group protons will resonate as a sharp singlet at approximately 2.20 ppm.
- Labile Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are concentration and solvent-dependent and will appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on data from similar compounds, the predicted chemical shifts for **3-Methyl-4-hydroxycinnamic acid** are presented below.^[4]

Table 2: Predicted ¹³C NMR Data for (E)-**3-Methyl-4-hydroxycinnamic acid**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (carboxyl)	~ 168.0
C-β (vinylic)	~ 145.0
C-4 (aromatic)	~ 158.0
C-1 (aromatic)	~ 126.0
C-6 (aromatic)	~ 130.0
C-2 (aromatic)	~ 128.0
C-3 (aromatic)	~ 125.0
C-5 (aromatic)	~ 115.0
C-α (vinylic)	~ 116.0
-CH ₃ (methyl)	~ 16.0

Interpretation:

- Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, around 168.0 ppm.

- **Aromatic and Vinylic Carbons:** The aromatic and vinylic carbons will appear in the region of 115-160 ppm. The carbon bearing the hydroxyl group (C-4) will be the most deshielded among the aromatic carbons.
- **Methyl Carbon:** The methyl carbon will give a signal in the aliphatic region, at approximately 16.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Methyl-4-hydroxycinnamic acid** is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and alkene functionalities.

Table 3: Predicted IR Absorption Bands for **3-Methyl-4-hydroxycinnamic acid**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500-3300 (broad)	O-H stretch	Phenolic -OH
3300-2500 (broad)	O-H stretch	Carboxylic acid -OH
~ 1680	C=O stretch	Carboxylic acid
~ 1625	C=C stretch	Alkene
~ 1600, 1515	C=C stretch	Aromatic ring
~ 980	=C-H bend (out-of-plane)	trans-Alkene

Interpretation:

- **O-H Stretching:** A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibrations of both the phenolic and carboxylic acid groups.
- **C=O Stretching:** A strong absorption peak around 1680 cm⁻¹ is indicative of the carbonyl stretching of the carboxylic acid group.

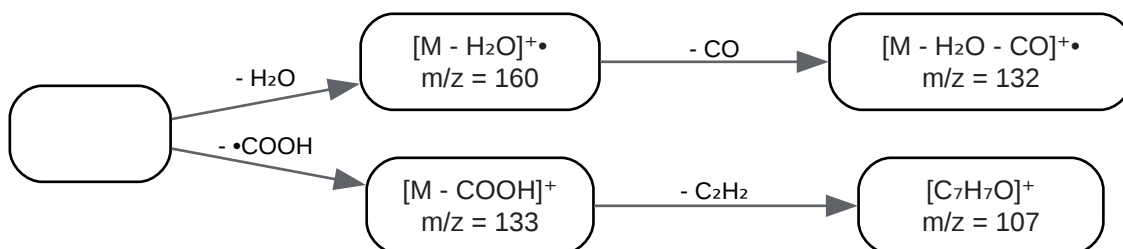
- C=C Stretching: The stretching vibrations of the alkene and aromatic C=C bonds are expected to appear in the 1625-1515 cm^{-1} region.
- trans-Alkene Bending: A key diagnostic peak for the (E)-isomer is the out-of-plane =C-H bending vibration, which typically appears as a strong band around 980 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pathway

For **3-Methyl-4-hydroxycinnamic acid**, electron ionization (EI) is expected to produce a molecular ion peak ($[\text{M}]^{+\bullet}$) at m/z 178. The fragmentation of this molecular ion is likely to proceed through several characteristic pathways.



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Figure 2: Proposed mass fragmentation pathway of **3-Methyl-4-hydroxycinnamic acid**.

Interpretation of Key Fragments:

- m/z 178 ($[\text{M}]^{+\bullet}$): The molecular ion peak, corresponding to the intact molecule.
- m/z 160 ($[\text{M} - \text{H}_2\text{O}]^{+\bullet}$): Loss of a water molecule from the carboxylic acid and/or phenolic hydroxyl group.
- m/z 133 ($[\text{M} - \text{COOH}]^+$): Loss of the carboxylic acid group as a radical. This fragment corresponds to the 3-methyl-4-hydroxystyryl cation.

- m/z 132 ($[M - H_2O - CO]^+$): Subsequent loss of carbon monoxide from the m/z 160 fragment.
- m/z 107 ($[C_7H_7O]^+$): A common fragment in phenolic compounds, likely corresponding to the hydroxytropylium ion or a related stable cation formed through rearrangement.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for **3-Methyl-4-hydroxycinnamic acid**. The predicted NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a robust framework for the identification and characterization of this molecule. The provided synthetic protocol outlines a reliable method for its preparation. This comprehensive spectroscopic profile will serve as a valuable resource for scientists engaged in research and development involving this and similar phenolic acid derivatives.

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